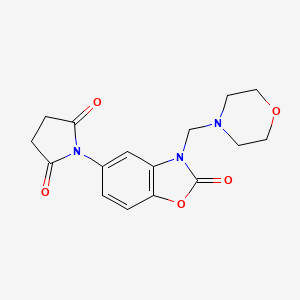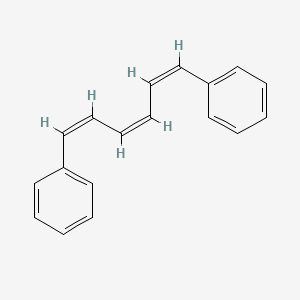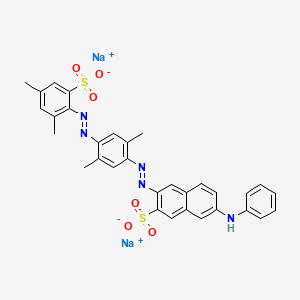
2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt is a complex organic compound. It is primarily used as a dye and pigment due to its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as an aniline derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves:
Preparation of Diazonium Salt: The aromatic amine is diazotized in a cooled, acidic solution.
Coupling Reaction: The diazonium salt is added to a solution of the coupling component under controlled conditions.
Isolation and Purification: The resulting azo dye is precipitated, filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: The azo groups can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interference with Cellular Processes: By binding to cellular components, it can interfere with various biochemical pathways, leading to changes in cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenesulfonic acid, 6-(acetylamino)-3-[(2,4-dimethyl-6-sulfophenyl)azo]-4-hydroxy-, disodium salt
- 2-Naphthalenesulfonic acid, 6-(acetylamino)-3-[(2,4-dimethyl-6-sulfophenyl)azo]-4-hydroxy-
Uniqueness
2-Naphthalenesulfonic acid, 3-((4-((2,4-dimethyl-6-sulfophenyl)azo)-2,5-dimethylphenyl)azo)-7-(phenylamino)-, disodium salt is unique due to its specific substitution pattern and the presence of multiple azo groups, which confer distinct color properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
75268-70-1 |
|---|---|
Fórmula molecular |
C32H27N5Na2O6S2 |
Peso molecular |
687.7 g/mol |
Nombre IUPAC |
disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C32H29N5O6S2.2Na/c1-19-12-22(4)32(31(13-19)45(41,42)43)37-35-28-15-20(2)27(14-21(28)3)34-36-29-17-23-10-11-26(33-25-8-6-5-7-9-25)16-24(23)18-30(29)44(38,39)40;;/h5-18,33H,1-4H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
Clave InChI |
KQPOSSIRFDBQET-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3)NC5=CC=CC=C5)S(=O)(=O)[O-])C)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




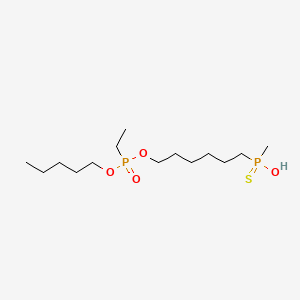

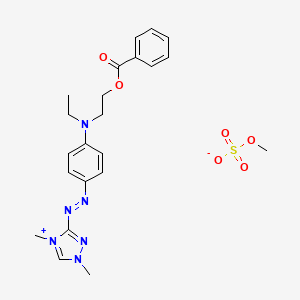
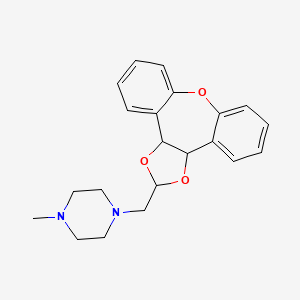
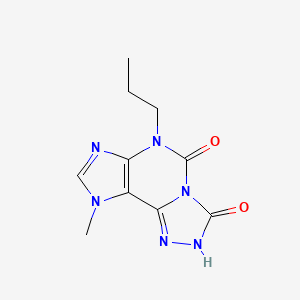

![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
